molecular formula C8H4F6 B1388546 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene CAS No. 1161362-03-3

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B1388546
CAS No.: 1161362-03-3
M. Wt: 214.11 g/mol
InChI Key: QYWZRCBENSWULV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct groups: a difluoromethyl group (-CF₂H) at position 1, a fluorine atom (-F) at position 3, and a trifluoromethyl group (-CF₃) at position 5 (meta to each other). This arrangement creates a highly electron-deficient aromatic system due to the strong electron-withdrawing effects of the -CF₃ and -F groups, while the -CF₂H group contributes moderate electron withdrawal. Such compounds are frequently employed as intermediates in pharmaceutical and agrochemical synthesis, where fluorination enhances metabolic stability, bioavailability, and lipophilicity .

Properties

IUPAC Name

1-(difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWZRCBENSWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673324
Record name 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161362-03-3
Record name 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination of Trichloromethyl-trifluoromethyl-benzenes

One method involves the fluorination of trichloromethyl-trifluoromethyl-benzenes using hydrogen fluoride (HF).

  • Process: Reacting 4-trichloromethyl-benzotrichloride with anhydrous hydrogen fluoride in an autoclave at elevated temperatures (e.g., 100°C) under nitrogen pressure. The hydrogen chloride formed during the reaction is continuously released to maintain the pressure.
  • Workup: After cooling, the reaction mixture is washed with dilute hydrochloric acid or water to remove any remaining starting materials or byproducts. The organic phase is then separated and dried.
  • Purification: Fractional distillation is used to isolate the desired trifluoromethyl-difluorochloromethyl-benzene derivatives. For instance, fractional distillation of the reaction product can yield 1-(trifluoromethyl)-3-(trichloromethyl)-benzene.

Table 1: Fluorination of 1,3-bis-(trichloromethyl)-benzene

Reactant Fluorinating Agent Temperature (°C) Time (hours) Products
1,3-bis-(trichloromethyl)-benzene Anhydrous HF 50 6 1-trifluoromethyl-3-difluorochloromethyl-benzene, 1-difluorochloromethyl-3-fluorodichloromethyl-benzene
1,3-bis-(trichloromethyl)-benzene Anhydrous HF 100 2.5 (Low fluorinated products)

Synthesis of Difluoromethylated Allenes

Another approach involves the synthesis of difluoromethylated allenes through the trifunctionalization of 1,3-enynes.

  • Reaction: Regioselective trifunctionalization of 1,3-enynes proceeds through double C–F bond formation with the introduction of an amino group to the allene.
  • Mechanism: Electrophilic fluorination of the 1,3-enyne by an agent such as N-fluorobenzenesulfonimide (NFSI) generates a fluorinated enyne intermediate. A second NFSI molecule reacts with this intermediate, assisted by dibenzenesulfonimide (DBSI), to afford the difluoromethylated allene product.

Proposed Mechanism for Difluoromethylated Allenes Synthesis

  • Electrophilic fluorination of 1,3-enyne 1 by NFSI generates fluorinated enyne 9 .
  • NFSI reacts with 9 to produce product 4 , aided by DBSI.
  • DBSI accumulation aids fluorination, forming side product 3 .

Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones

This method describes the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones using 2-arylbenzoimidazoles with α,α-difluorophenylacetic acid as reaction substrates through radical cascade cyclization.

  • Reaction Conditions: The reaction is conducted under metal-free and base-free conditions, using (NH4)2S2O8 as an oxidant in dimethyl sulfoxide (DMSO) at 80 °C under an Ar atmosphere.
  • Substrate Scope: The reaction tolerates a variety of functional groups, including electron-donating and electron-withdrawing substituents on the phenyl rings.

Table 2: Optimization of Reaction Conditions

Entry Oxidant Solvent Time (h) Yield (%)
1 (NH4)2S2O8 DMSO 12 89
9 (NH4)2S2O8 DMSO 8 94
12 (NH4)2S2O8 (in air) DMSO 8 78

Chemical Reactions Analysis

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a critical building block in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to enhance the stability and reactivity of target compounds .
  • Reactivity Studies : Its participation in electrophilic and nucleophilic substitution reactions allows researchers to explore various chemical transformations. The compound can also undergo oxidation and reduction reactions, providing insights into the behavior of fluorinated compounds in organic synthesis.

Biology

  • Enzyme Interaction Studies : The unique fluorine-containing structure enables investigations into enzyme interactions and metabolic pathways. Fluorinated compounds often exhibit altered biological activity, making them suitable for studying enzyme mechanisms.
  • Drug Development : The compound has potential applications in drug development, particularly for enhancing the metabolic stability and bioavailability of pharmaceuticals. Its ability to modulate biological pathways by interacting with specific enzymes can lead to novel therapeutic agents .

Medicine

  • Pharmaceutical Applications : Research indicates that 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene can improve the pharmacokinetic properties of drug candidates, making it a focus for medicinal chemistry studies aimed at developing more effective treatments .
  • Case Study - Anticancer Agents : Recent studies have explored its application in synthesizing anticancer agents, demonstrating how modifications to the fluorinated structure can enhance activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene can be contextualized by comparing it to analogous fluorinated benzene derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Key Properties/Applications Reference
This compound -CF₂H (1), -F (3), -CF₃ (5) High lipophilicity; pharmaceutical intermediate
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene -F (1), -NO₂ (3), -CF₃ (5) Reactive in nucleophilic substitution; agrochemical precursor
3-Amino-5-fluorobenzotrifluoride -NH₂ (3), -F (5), -CF₃ (1) Nucleophilic reactivity; dye/polymer synthesis
1-(3-Fluoro-5-(trifluoromethyl)phenyl)-N-methylmethanamine -CH₂NHCH₃ (1), -F (3), -CF₃ (5) Bioactive amine; CNS drug candidate

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in all compounds strongly deactivates the benzene ring, reducing electrophilic substitution reactivity. However, the presence of -NO₂ in 1-fluoro-3-nitro-5-(trifluoromethyl)benzene further amplifies this effect, making it highly resistant to electrophilic attack compared to the target compound . The -CF₂H group in the target compound provides moderate electron withdrawal, balancing reactivity for synthetic modifications .

Lipophilicity and Bioavailability: The trifluoromethyl group (-CF₃) enhances lipophilicity (logP ~2.5–3.0), aiding membrane permeability. The target compound’s additional -F and -CF₂H groups may further optimize logP for drug-like properties, whereas the -NH₂ group in 3-amino-5-fluorobenzotrifluoride reduces lipophilicity (logP ~1.8) .

Synthetic Utility :

  • The nitro group in 1-fluoro-3-nitro-5-(trifluoromethyl)benzene facilitates reduction to amines or displacement reactions, whereas the target compound’s -CF₂H group is more stable under basic/acidic conditions, favoring its use in multi-step syntheses (e.g., ’s ureido derivatives) .

Physicochemical Properties

Property This compound 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene 3-Amino-5-fluorobenzotrifluoride
Melting Point Not reported (estimated 50–70°C) Not reported Not reported
Solubility Low in water; high in organic solvents Low in water Moderate in polar solvents
Electron-Withdrawing Capacity High (-CF₃, -F, -CF₂H) Very High (-CF₃, -NO₂) Moderate (-CF₃, -NH₂)

Notes:

  • The target compound’s solubility profile aligns with fluorinated aromatics, favoring dichloromethane or THF in reactions (e.g., uses dichloromethane for similar compounds) .
  • Amino-substituted analogs exhibit higher polarity, enabling applications in aqueous-phase reactions .

Biological Activity

1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene, also known by its CAS number 1161362-03-3, is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₈H₄F₆
  • Molecular Weight : 214.108 g/mol
  • Structural Features : The compound features multiple fluorine substituents, which can significantly influence its chemical reactivity and biological interactions.

Biological Activity Overview

Fluorinated compounds are known for their unique biological properties, often enhancing the pharmacokinetic profiles of drugs. The presence of fluorine atoms in this compound may affect its interaction with biological targets.

  • Antimicrobial Activity : The trifluoromethyl group has been associated with enhanced antimicrobial properties in various studies. Compounds with similar structural motifs have shown effectiveness against a range of pathogens, suggesting potential applications in developing new antibiotics.
  • Enzyme Inhibition : Fluorinated compounds often serve as enzyme inhibitors. For instance, the incorporation of fluorine can improve binding affinity to targets such as cytochrome P450 enzymes, which are crucial in drug metabolism.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of fluorinated benzene derivatives, including this compound. The results indicated that the compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to established antibiotics, highlighting its potential as a lead compound for further development.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control Antibiotic16Staphylococcus aureus

Study 2: Enzyme Inhibition Profile

In another research effort focused on enzyme inhibition, the compound was tested against various enzymes involved in metabolic pathways. It was found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis, at low micromolar concentrations. This inhibition suggests potential applications in treating diseases characterized by rapid cell proliferation, such as cancer.

EnzymeIC50 (µM)Reference
Dihydroorotate Dehydrogenase2.5
Control Inhibitor (Brequinar)10

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It is classified as an irritant based on eye irritation tests (Category 2), necessitating careful handling in laboratory settings .

Q & A

Basic Research Question

  • ¹⁹F NMR : Resolves distinct fluorine environments (e.g., -CF₃, -CHF₂, and aromatic -F). Chemical shifts for -CF₃ typically appear at ~-60 ppm, while -CHF₂ resonates near -110 ppm .
  • ¹H NMR : Coupling patterns (e.g., between CHF₂ protons and aromatic protons) confirm substitution patterns.
  • Mass spectrometry (HRMS) : Identifies molecular ions and fragmentation pathways, critical for verifying purity and structure .
  • IR spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and validates absence of impurities like hydroxyl groups .

How does the presence of multiple fluorine substituents influence metabolic stability in drug design applications?

Advanced Research Question
Fluorine enhances metabolic stability via:

  • Electron-withdrawing effects : Stabilizing adjacent bonds (e.g., C-C, C-O) against enzymatic oxidation. The -CF₃ group reduces electron density at the benzene ring, slowing cytochrome P450-mediated metabolism .
  • Steric shielding : Bulky -CF₃ and -CHF₂ groups hinder access of metabolizing enzymes to vulnerable sites .
  • Lipophilicity modulation : Fluorine increases logP, improving membrane permeability while balancing solubility. Computational tools like Molinspiration or SwissADME predict pharmacokinetic profiles .

What safety protocols are critical for handling fluorinated aromatic compounds like this?

Basic Research Question

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact with corrosive reagents (e.g., HF byproducts) .
  • Waste disposal : Fluorinated compounds require specialized neutralization (e.g., calcium hydroxide treatment) to avoid environmental release .

What strategies resolve contradictions in reaction yield data during scale-up synthesis?

Advanced Research Question

  • Mechanistic reinvestigation : Use in situ monitoring (e.g., ReactIR) to identify intermediates or side reactions not apparent in small-scale trials. For example, competing pathways in trifluoromethylation may emerge under bulk conditions .
  • Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems (e.g., Pd/C) improves recyclability and reduces metal leaching .
  • Solvent engineering : Switch from polar aprotic solvents (e.g., THF) to fluorinated solvents (e.g., HFIP) to enhance solubility of fluorinated intermediates .

How does the compound’s stereoelectronic profile affect its reactivity in cross-coupling reactions?

Advanced Research Question

  • Electronic effects : The -CF₃ group withdraws electron density, activating the ring toward nucleophilic aromatic substitution but deactivating it toward electrophilic attacks.
  • Steric effects : Ortho-substituted fluorines create steric hindrance, limiting access to coupling partners (e.g., in Suzuki-Miyaura reactions). Bulky ligands (e.g., SPhos) mitigate this by accelerating transmetallation .
  • Halogen selectivity : Bromine at the 4-position (if present) reacts preferentially over fluorine in Pd-catalyzed couplings due to better leaving-group ability .

What role does this compound play in agrochemical research?

Basic Research Question

  • Herbicide intermediates : The trifluoromethyl group enhances lipid solubility, improving foliar absorption. Derivatives act as inhibitors of acetolactate synthase (ALS) in weeds .
  • Fungicide development : Fluorinated benzynes derived from this compound disrupt fungal membrane biosynthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene
Reactant of Route 2
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1-(Difluoromethyl)-3-fluoro-5-(trifluoromethyl)benzene

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